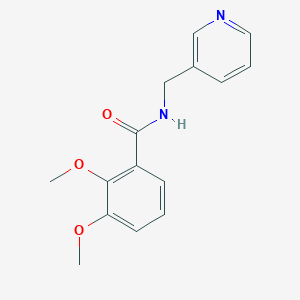![molecular formula C20H24N2O3 B5741559 N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bayer Pharmaceuticals in 1999 and has since been the subject of numerous scientific investigations.
Mechanism of Action
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. This compound inhibits the activity of several kinases, including Raf-1, B-Raf, c-Kit, VEGFR-2, and PDGFR-β, which are all involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth and angiogenesis, induction of tumor cell apoptosis, and modulation of the immune system. This compound has also been shown to have anti-inflammatory effects and to improve vascular function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 in lab experiments is its multi-targeted kinase inhibition, which allows for the targeting of multiple signaling pathways involved in disease progression. However, one limitation of using this compound is its potential off-target effects, which can lead to unwanted side effects and toxicity.
Future Directions
There are several future directions for the study of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential area of investigation is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 and to better understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 involves a multi-step process that begins with the reaction of 2-methylphenol with acetic anhydride to form 2-acetoxytoluene. This intermediate is then reacted with tert-butylamine to form N-(tert-butyl)-2-methylphenylacetamide. The final step involves the reaction of N-(tert-butyl)-2-methylphenylacetamide with 4-bromo-3-nitrobenzoic acid to yield N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006.
Scientific Research Applications
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and autoimmune disorders. In cancer, N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis.
properties
IUPAC Name |
N-tert-butyl-4-[[2-(2-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-5-6-8-17(14)25-13-18(23)21-16-11-9-15(10-12-16)19(24)22-20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKMRWRKZBDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)